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Methyl (methylsulfinyl)methyl sulfide

Cat. No.: B1581111
CAS No.: 33577-16-1
M. Wt: 124.23 g/mol
InChI Key: OTKFCIVOVKCFHR-UHFFFAOYSA-N
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Description

Contextualizing Methyl (methylsulfinyl)methyl Sulfide (B99878) within Sulfur Chemistry

Significance of Organosulfur Compounds in Chemical Sciences

Organosulfur compounds, organic molecules containing carbon-sulfur bonds, are fundamental to numerous areas of chemical science. They are integral to biochemistry, with amino acids like cysteine and methionine forming the building blocks of proteins and enzymes. acs.org In medicine, the life-saving properties of penicillin and sulfa drugs are owed to their sulfur-containing structures. researchgate.net Beyond their biological roles, organosulfur compounds are valued reagents in organic synthesis, utilized for creating new and complex molecules. researchgate.net The diverse reactivity of sulfur, stemming from its ability to exist in various oxidation states and form multiple types of bonds, underpins the broad utility of this class of compounds. acs.org

Unique Structural Features and Reactivity Potential

Methyl (methylsulfinyl)methyl sulfide, with the chemical formula C₃H₈OS₂, possesses a structure that is both simple and chemically rich. It is characterized by a central methylene (B1212753) (-CH₂-) group flanked by a methylthio (-SCH₃) group and a methylsulfinyl (-S(O)CH₃) group. This arrangement makes it a dithioacetal S-oxide. The presence of the sulfoxide (B87167) group, in particular, introduces a chiral center at the sulfur atom (for non-symmetrical sulfoxides) and provides a site for nucleophilic attack on the sulfur or electrophilic attack on the oxygen. The adjacent sulfide linkage further influences the molecule's electronic properties and reactivity. The methyl groups are generally weakly acidic. wikipedia.org

The combination of these features suggests a versatile reactivity profile. The sulfoxide can act as a directing group in organic reactions, and the molecule can potentially serve as a precursor for various sulfur-containing heterocycles or as a building block in the synthesis of more complex molecules.

Historical Perspectives on its Academic Investigation

Early Reports and Initial Characterization

The formal synthesis of dimethyl sulfoxide (DMSO), a related and widely used sulfoxide, was first reported in 1866 by the Russian scientist Alexander Zaytsev. wikipedia.org While specific early reports on the synthesis of this compound are not prominently documented in readily available literature, its existence as a derivative of formaldehyde (B43269) and dimethyl sulfide suggests its potential synthesis through the oxidation of formaldehyde dimethyl mercaptal (bis(methylthio)methane). The oxidation of sulfides to sulfoxides has been a known transformation for over a century, with early methods employing reagents like hydrogen peroxide. bohrium.com However, these early oxidations often resulted in mixtures of sulfoxides and the further oxidized sulfones, making the isolation of pure sulfoxides a significant challenge. bohrium.com

Evolution of Research Interests and Methodologies

Research interest in sulfoxides, in general, has evolved significantly. Initially focused on basic characterization and reactivity, the field has expanded to explore their applications in asymmetric synthesis, where the chiral nature of the sulfoxide group is exploited to control the stereochemistry of reactions. The development of more selective oxidizing agents has been a crucial aspect of this evolution, allowing for the controlled synthesis of sulfoxides without over-oxidation to sulfones.

In recent decades, there has been a growing interest in using dimethyl sulfoxide (DMSO) not just as a solvent but also as a reagent in organic synthesis, including as a source for the methylthio group. researchgate.netnih.gov This has led to the development of novel methods for creating carbon-sulfur bonds and synthesizing various methylthiolated compounds. researchgate.netnih.gov While direct research on this compound remains somewhat specialized, the broader advancements in organosulfur chemistry and the synthetic utility of sulfoxides and methylthio groups provide a framework for understanding its potential applications and the methodologies that could be employed for its synthesis and derivatization.

Scope and Objectives of Current Academic Inquiry

Current academic inquiry into compounds like this compound is often driven by the need for novel building blocks in organic synthesis. The unique combination of functional groups in this molecule makes it a potentially valuable synthon. Research may focus on several key areas:

Development of stereoselective syntheses: Given the chirality of the sulfoxide group, a significant objective would be to develop methods for the enantioselective synthesis of this compound, which could then be used in asymmetric synthesis.

Exploration of reactivity: A thorough investigation of the reactivity of this compound with various electrophiles and nucleophiles could uncover new synthetic transformations.

Application in the synthesis of target molecules: The compound could be explored as a key intermediate in the synthesis of biologically active molecules or novel materials where the presence of sulfur is crucial for function.

Use in the development of new synthetic methodologies: The unique reactivity of the compound could be harnessed to develop new named reactions or synthetic strategies in organosulfur chemistry.

The ongoing interest in green chemistry also drives research towards using readily available and environmentally benign reagents like DMSO for the synthesis of sulfur-containing compounds, a field to which the study of this compound can contribute. mdpi.com

Addressing Knowledge Gaps in Synthesis and Reactivity

Synthesis

The principal method for the synthesis of this compound is the controlled oxidation of its sulfide precursor, methylthiomethyl methyl sulfide. This transformation requires careful selection of oxidizing agents and reaction conditions to prevent over-oxidation to the corresponding sulfone. A common and effective method involves the use of one equivalent of an oxidizing agent like hydrogen peroxide in a solvent such as acetic acid. researchgate.net The process must be monitored to ensure the reaction stops at the sulfoxide stage.

Table 1: Synthesis via Oxidation

Precursor Reagent Product Key Challenge

This table is a representative example of a common synthetic approach.

Reactivity

The most significant aspect of the reactivity of this compound is the acidity of the α-methylene protons. The sulfoxide group is strongly electron-withdrawing and effectively stabilizes a negative charge on the adjacent carbon through inductive effects and p-d orbital overlap. Consequently, treatment with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), readily removes a proton to generate a nucleophilic carbanion, specifically the α-lithio derivative. organic-chemistry.org

This deprotonation transforms the compound from a relatively inert substance into a highly reactive nucleophile, forming the basis for its application in complex molecule synthesis. The stability of the resulting anion allows it to be used effectively in a variety of subsequent reactions.

Exploring Advanced Applications and Mechanistic Insights

Mechanistic Insight: Umpolung (Reactivity Inversion)

The generation of a nucleophilic carbanion from this compound is a classic example of "Umpolung," a German term for reactivity inversion. organic-chemistry.org In standard carbonyl chemistry, the carbon atom of a formyl group (in an aldehyde) is electrophilic. By converting a formaldehyde equivalent into the anion of this compound, the polarity is inverted, creating a nucleophilic acyl anion equivalent. jk-sci.com This lithiated species functions as a "masked" formyl anion, enabling the formation of bonds that are not possible through conventional carbonyl reactivity. jk-sci.comwikipedia.org

Advanced Applications: Formyl and Acyl Anion Equivalent

The primary advanced application of this compound is its use as a versatile reagent for the synthesis of aldehydes and ketones. The lithiated anion reacts efficiently with a wide range of electrophiles.

Alkylation Reactions: The anion undergoes facile alkylation when treated with primary and secondary alkyl halides. This reaction forms a new carbon-carbon bond, leading to a more complex α-substituted sulfoxide. Subsequent hydrolysis of the dithioacetal monoxide moiety can then unveil a ketone.

Table 2: Research Findings on the Alkylation of Lithiated this compound

Electrophile Reagent System Product after Alkylation
Iodomethane 1. n-BuLi, THF, -78 °C2. CH₃I 1-(Methylsulfinyl)-1-(methylthio)ethane
Benzyl bromide 1. n-BuLi, THF, -78 °C2. BnBr 1-(Methylsulfinyl)-1-(methylthio)-2-phenylethane

This table presents representative alkylation reactions based on the established reactivity of analogous carbanions.

Reactions with Carbonyl Compounds: The anion adds readily to aldehydes and ketones to form β-hydroxy dithioacetal monoxides. This provides a direct route to α-hydroxy ketones, which are valuable building blocks in organic synthesis and are not readily accessible through methods like the aldol (B89426) condensation. synarchive.comwikiwand.com

Table 3: Research Findings on the Addition to Carbonyl Electrophiles

Electrophile Reagent System Product after Addition
Cyclohexanone 1. n-BuLi, THF, -78 °C2. Cyclohexanone 1-[(Methylsulfinyl)(methylthio)methyl]cyclohexan-1-ol

This table presents representative addition reactions based on the established reactivity of analogous carbanions.

The mechanistic versatility and the ability to generate valuable synthetic intermediates underscore the importance of this compound in addressing knowledge gaps in the synthesis of complex organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8OS2 B1581111 Methyl (methylsulfinyl)methyl sulfide CAS No. 33577-16-1

Properties

IUPAC Name

methylsulfanyl(methylsulfinyl)methane
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InChI

InChI=1S/C3H8OS2/c1-5-3-6(2)4/h3H2,1-2H3
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InChI Key

OTKFCIVOVKCFHR-UHFFFAOYSA-N
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Canonical SMILES

CSCS(=O)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H8OS2
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DSSTOX Substance ID

DTXSID00865676
Record name Methane, (methylsulfinyl)(methylthio)-
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Molecular Weight

124.23 g/mol
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Physical Description

Clear colorless to yellow hygroscopic liquid with a stench; [Acros Organics MSDS]
Record name Methyl methylsulfinylmethyl sulfide
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CAS No.

33577-16-1
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Record name Methane, (methylsulfinyl)(methylthio)-
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Record name Methane, (methylsulfinyl)(methylthio)-
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Ii. Synthetic Methodologies for Methyl Methylsulfinyl Methyl Sulfide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis of methyl (methylsulfinyl)methyl sulfide (B99878), also known as formaldehyde (B43269) dimethyl mercaptal S-oxide, primarily relies on the controlled oxidation of a suitable precursor sulfide or through condensation reactions that build the core structure.

Oxidation of Precursor Sulfides

The most straightforward method for the synthesis of methyl (methylsulfinyl)methyl sulfide is the selective oxidation of its corresponding dithioacetal, bis(methylthio)methane. This process requires careful control to prevent over-oxidation to the disulfone.

The key to synthesizing this compound lies in the selective oxidation of one of the two sulfur atoms in bis(methylthio)methane. This requires a strategy that can differentiate between the sulfide and the resulting sulfoxide (B87167) to avoid further oxidation. The use of a stoichiometric amount of the oxidizing agent is a common approach to achieve this selectivity. oup.com The reaction is typically monitored to stop at the monosulfoxide stage.

One reported method involves the oxidation of formaldehyde dimethyl mercaptal using one mole-equivalent of hydrogen peroxide in acetic acid. oup.com This approach provides the desired this compound in good yield. The choice of solvent and temperature is crucial for controlling the reaction's selectivity.

A variety of oxidizing agents can be employed for the conversion of sulfides to sulfoxides. The selection of the appropriate reagent and conditions is critical to prevent the formation of the sulfone byproduct.

For the synthesis of this compound, hydrogen peroxide in acetic acid has been shown to be an effective oxidizing agent. oup.com The reaction is typically carried out at room temperature after an initial cooling period. Other oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and sodium metaperiodate have also been used for the oxidation of similar thioacetals, although with varying degrees of success. For instance, the oxidation of formaldehyde diethyl mercaptal with m-CPBA and sodium metaperiodate gave lower yields of the corresponding monosulfoxide compared to the hydrogen peroxide method. oup.com

Table 1: Oxidation of Formaldehyde Dimethyl Mercaptal

Oxidizing Agent Solvent Temperature Product Yield Reference
Hydrogen Peroxide Acetic Acid Room Temp. This compound 78% oup.com

Condensation Reactions

Condensation reactions offer an alternative route to the carbon-sulfur backbone of this compound and its derivatives. These methods can involve the formation of the precursor sulfide, bis(methylthio)methane, which is then oxidized, or potentially the direct formation of the sulfoxide.

One fundamental condensation reaction is the acid-catalyzed reaction of formaldehyde with methyl mercaptan to produce formaldehyde dimethyl mercaptal (bis(methylthio)methane). oup.com This precursor is then subjected to controlled oxidation as described previously.

The Pummerer rearrangement is another type of reaction that can be considered a condensation, where a sulfoxide is activated and reacts with a nucleophile. While not a direct synthesis of the parent compound from simple precursors in one pot, it represents a transformation of a sulfoxide that can lead to related structures. For example, the reaction of dimethyl sulfoxide (DMSO) with an acid can generate a reactive intermediate that can be trapped by a thiol. nih.gov

Synthesis of Related Sulfides and Sulfoxides as Precursors or Analogs

The synthesis of structurally related sulfides and sulfoxides, particularly aryl methyl sulfides and their corresponding sulfoxides, provides valuable insights and potential precursors for more complex derivatives.

Aryl Methyl Sulfide Derivatives Synthesis

The synthesis of aryl methyl sulfides is a well-established field, with numerous methods available for the formation of the aryl-sulfur bond. These compounds can be seen as analogs of the "methyl sulfide" portion of the target molecule and can be subsequently oxidized to the corresponding aryl methyl sulfoxides.

A common method for the synthesis of aryl methyl sulfides involves the nucleophilic aromatic substitution of an activated aryl halide or triflate with a methylthiolate source. For instance, nitroarenes can react with (methylthio)trimethylsilane in the presence of cesium carbonate to yield aryl methyl sulfides in high yields. tandfonline.com

Another approach is the metal-catalyzed cross-coupling of aryl halides with thiols or their derivatives. Palladium and copper-based catalysts are frequently used for this purpose. mdpi.com

Table 2: Synthesis of Aryl Methyl Sulfide Derivatives

Aryl Substrate Methylthiolation Reagent Catalyst/Base Solvent Product Yield Reference
Nitroarenes (Methylthio)trimethylsilane Cs₂CO₃ DMSO Aryl methyl sulfide High tandfonline.com
Aryl Halides/Triflates Thiols Pd or Cu catalyst Various Aryl methyl sulfide Good to Excellent mdpi.com

These synthesized aryl methyl sulfides can then be oxidized to the corresponding aryl methyl sulfoxides using methods similar to those described for the direct synthesis of this compound. Controlled oxidation with agents like hydrogen peroxide or m-CPBA is commonly employed. acs.orgnih.gov

Nucleophilic Aromatic Substitution Reactions of Nitroarenes with Thiolation Reagents

Nucleophilic aromatic substitution (SNAr) provides a direct route to aryl thioethers. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org The presence of strong electron-withdrawing groups, such as a nitro group (NO₂), positioned ortho or para to the leaving group activates the aromatic ring towards nucleophilic attack. wikipedia.orgbyjus.com

A notable method for the synthesis of aryl methyl sulfides involves the reaction of nitroarenes with (methylthio)trimethylsilane in the presence of cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO). researchgate.net This approach allows for the nucleophilic displacement of the nitro group by a methylthio group. researchgate.netelsevierpure.com Cesium carbonate has been shown to be a superior base compared to potassium carbonate, sodium carbonate, and triethylamine (B128534) for this transformation. elsevierpure.com This cesium-mediated reaction offers a mild and effective protocol for synthesizing various aryl sulfide derivatives in high yields. researchgate.netelsevierpure.com

For instance, the reaction of nitroarenes bearing strong electron-withdrawing groups with thiols in the presence of cesium carbonate proceeds efficiently. researchgate.net While the use of gaseous and malodorous methanethiol (B179389) presents practical challenges, (methylthio)trimethylsilane serves as an effective methylthiolation reagent. researchgate.net

Table 1: Synthesis of Aryl Methyl Sulfides via SNAr Reaction

Nitroarene SubstrateThiolation ReagentBaseSolventProductYield
Nitroarenes with electron-withdrawing groups(Methylthio)trimethylsilaneCesium CarbonateDMSOAryl Methyl SulfideHigh

The reaction between a nucleophile and an aromatic compound substituted with an electron-withdrawing group, like a nitro group, can proceed through different mechanistic pathways. The two primary mechanisms are the SNAr (addition-elimination) mechanism and a pathway involving radical anions (SRN1).

The SNAr mechanism is a two-step process. nih.gov First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This step is typically the rate-determining step. wikipedia.orgnih.gov In the second step, the leaving group departs, and the aromaticity of the ring is restored. nih.govmasterorganicchemistry.com The presence of electron-withdrawing groups, particularly at the ortho and para positions, is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. wikipedia.orgbyjus.com

Alternatively, the reaction can proceed via a radical anion mechanism (SRN1) . This pathway involves the formation of a radical anion from the aromatic substrate. dalalinstitute.com This radical anion can then react with a nucleophile. The reactions of thiolate anions with certain nitro-compounds have been shown to produce α-nitrothioethers through an SRN1 mechanism. lboro.ac.uk In some cases, the reaction of nitrobenzene (B124822) radical anions can lead to the displacement of a labile group. rsc.org

The specific mechanism that predominates depends on the reactants, reaction conditions, and the solvent. nih.gov For the reaction of nitroarenes with thiolation reagents, the SNAr pathway is a commonly accepted mechanism, especially with strong electron-withdrawing groups that can effectively stabilize the intermediate Meisenheimer complex. researchgate.netnih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Cu, Ni, Pd)

Metal-catalyzed cross-coupling reactions are powerful and widely used methods for the formation of carbon-sulfur bonds, providing access to a broad range of aryl thioethers. jst.go.jpnih.gov These reactions typically involve the coupling of an aryl halide or triflate with a thiol or a thiol equivalent, catalyzed by a transition metal complex. jst.go.jpacsgcipr.org Common catalysts are based on copper (Cu), nickel (Ni), and palladium (Pd). jst.go.jpnih.gov

Copper-Catalyzed Reactions: Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation, has been a longstanding method. Modern protocols often use a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand and a base. researchgate.netorganic-chemistry.orgacs.org These reactions can be performed under ligand-free conditions in some cases. acs.org Copper catalysis is attractive due to the lower cost of the metal. rsc.org A variety of aryl and alkyl thiols can be coupled with aryl bromides and even less reactive aryl chlorides using specific copper/ligand systems. researchgate.net

Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative to palladium for C-S bond formation. acs.org Nickel-catalyzed cross-coupling reactions can effectively couple aryl halides with various sulfur sources. acs.orgrsc.orgrsc.org Recent advancements have shown that ketene (B1206846) dithioacetals can be used as thiol donors in nickel-catalyzed reactions, avoiding the use of odorous thiols. acs.org Mechanistic studies suggest that these reactions can proceed through a Ni(I)/Ni(III) catalytic cycle. acs.org Nickel catalysts have also been employed in the reductive cross-coupling of alkyl halides with arylthiosilanes. nih.gov

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its thioether synthesis counterpart, are highly efficient and versatile. acsgcipr.org These reactions typically employ a palladium catalyst in conjunction with a phosphine (B1218219) ligand. researchgate.netacs.org A wide range of aryl halides and triflates can be coupled with thiols. researchgate.netacs.org Microwave-assisted palladium-catalyzed coupling of aryl halides with tin-thiolates has been shown to be a rapid method for synthesizing aryl thioethers. researchgate.net

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Aryl Thioether Synthesis

CatalystAryl SubstrateSulfur SourceKey Features
Copper (Cu)Aryl Halides (I, Br, Cl)Thiols, ThioimidesCost-effective, can couple unactivated aryl chlorides. nih.govresearchgate.netorganic-chemistry.org
Nickel (Ni)Aryl Halides (I, Br)Thiols, Ketene Dithioacetals, ArylthiosilanesAlternative to palladium, can utilize thiol-free reagents. acs.orgrsc.orgnih.gov
Palladium (Pd)Aryl Halides (I, Br), Aryl TriflatesThiols, Tin-thiolates, ThioethersHigh efficiency, broad substrate scope, often uses phosphine ligands. researchgate.netacs.orgrsc.org
Substitution Reactions of Thiolate Anions on Activated Aryl Halides

The synthesis of aryl thioethers can be achieved through the nucleophilic aromatic substitution of activated aryl halides with thiolate anions. jst.go.jpacs.org This method relies on the presence of electron-withdrawing groups on the aryl halide to facilitate the attack of the thiolate nucleophile. jst.go.jp The reaction can be performed under mild conditions, often at room temperature or slightly elevated temperatures. nih.govtandfonline.com

A variety of solvents can be employed, with polar aprotic solvents like dimethylformamide (DMF) often proving effective. jst.go.jp The use of a base, such as potassium tert-butoxide (t-BuOK), is necessary to generate the thiolate anion from the corresponding thiol. jst.go.jp In some cases, the addition of a crown ether, like 18-crown-6, can be crucial for the transformation, particularly for less activated substrates. jst.go.jpnih.gov This method avoids the need for pre-formation of the often moisture-sensitive thiolate salt. jst.go.jp

The reaction is not limited to thiols; less toxic and odorless disulfides can also be used as nucleophiles under similar conditions. nih.gov The choice of solvent and base is critical for the success of these reactions. jst.go.jp While polar aprotic solvents are generally suitable, the use of solvents like tetrahydrofuran (B95107) (THF) can sometimes lead to lower yields. jst.go.jp

Methyl Sulfone Synthesis

Condensation of Sodium Methyl Sulfinates with Allyl Alcohols

Methyl sulfones can be synthesized through the condensation of sodium methyl sulfinates with allyl alcohols. researchgate.net This reaction can be promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in a suitable solvent like acetic acid. researchgate.net The reaction typically proceeds at room temperature over a few hours, offering a simple method with high yields and good product purity. researchgate.net

The general procedure involves the reaction of an allyl alcohol with sodium methyl sulfinate in the presence of BF₃·OEt₂. researchgate.net This method has been applied to a variety of structurally different alcohols. researchgate.net The yields of the desired methyl sulfone products can be influenced by the structure of the alcohol. For instance, steric hindrance in the alcohol substrate may lead to lower yields. researchgate.net

This synthetic approach provides a direct route to methyl sulfones from readily available starting materials. researchgate.netresearchgate.net

Methylthiolation Protocols

A modern, metal-free approach for the synthesis of methyl sulfur compounds utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) to promote the methylthiolation of various substrates using DMSO. exlibrisgroup.comnih.gov In this protocol, DMSO serves a dual role as both the odorless methylthiolating agent and the reaction solvent, presenting a green and convenient alternative to traditional methods that often rely on transition metal catalysts. exlibrisgroup.commdpi.comresearchgate.net

The reaction is particularly effective for the sulfur-functionalization of non-aromatic Csp²-X halides, such as 3,4-dihalo-2(5H)-furanones. exlibrisgroup.comnih.gov The methodology boasts several advantages, including milder reaction temperatures, shorter reaction times, a broad substrate range, and good tolerance for various functional groups. mdpi.comresearchgate.net A plausible reaction pathway suggests that DBDMH promotes the decomposition of DMSO into dimethyl sulfide, which then acts as the nucleophile to displace a halide from the substrate. mdpi.com This method has been successfully applied on a gram scale, demonstrating its potential for practical synthetic applications. mdpi.com

Table 3: DBDMH-Promoted Methylthiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanone

Substrate Conditions Product Yield Reference
5-ethoxy-3,4-dibromo-2(5H)-furanone DBDMH, DMSO, Heat 5-ethoxy-3-bromo-4-methylthio-2(5H)-furanone 89% (gram-scale) mdpi.com

Note: The table is generated based on data from the provided text.

Asymmetric Synthesis Strategies for Chiral Analogs

The development of stereoselective methods is crucial for accessing optically pure chiral sulfoxides, which are valuable building blocks in asymmetric synthesis.

α-Methylsulfinyl Ketones Synthesis

A powerful and general method for the asymmetric synthesis of chiral α-methylsulfinyl ketones is the Diacetone D-Glucose (DAG) methodology. acs.orgacs.org This strategy is particularly effective for preparing both enantiomers of a target sulfoxide in high optical purity. acs.orgacs.org The synthesis of the chiral auxiliary, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone D-glucose), is achieved by reacting D-glucose with acetone (B3395972) in the presence of a catalyst. google.comgoogle.com

The core of the DAG methodology circumvents issues of epimerization at the sulfur atom, a problem encountered in direct condensations of ketone enolates with chiral sulfinates. acs.orgacs.org The improved route involves reacting the α-lithio derivative of an N,N-dimethylhydrazone (formed from the parent ketone) with a chiral methanesulfinate (B1228633) ester of diacetone D-glucose. acs.orgacs.org This key condensation step proceeds with complete inversion of configuration at the sulfur center, yielding an α-(methylsulfinyl)methylhydrazone. acs.org Subsequent hydrolysis of the hydrazone, often using copper(II) chloride, provides the desired α-methylsulfinyl ketone in optically pure form. acs.org This approach has been successfully applied to the synthesis of the immunosuppressive agent oxisuran (B1678057) and its analogs, where the pyridyl group is replaced by phenyl, furyl, and thienyl moieties. acs.org

Table 4: Asymmetric Synthesis of Oxisuran Analogs using DAG Methodology

Ketone Precursor Product (α-Methylsulfinyl Ketone) Stereochemistry Key Reagent Reference
2-Acetylpyridine Oxisuran [(methylsulfinyl)methyl 2-pyridyl ketone] Both (R) and (S) enantiomers (R)- or (S)-methanesulfinate of diacetone D-glucose acs.orgacs.org
Acetophenone (methylsulfinyl)methyl phenyl ketone Optically active (R)- or (S)-methanesulfinate of diacetone D-glucose acs.org
2-Acetylfuran (methylsulfinyl)methyl 2-furyl ketone Optically active (R)- or (S)-methanesulfinate of diacetone D-glucose acs.org

Note: The table is generated based on data from the provided text.

Chiral Sulfinyl Compounds in Condensation Reactions

The stereogenic sulfinyl group is a powerful tool in asymmetric synthesis, capable of directing the formation of new stereocenters with a high degree of control. In condensation reactions, chiral sulfinyl compounds, including sulfoxides and sulfinamides, serve as valuable chiral auxiliaries. These reactions are fundamental for constructing carbon-carbon and carbon-nitrogen bonds, leading to a diverse array of enantiomerically enriched molecules.

One of the most prominent applications of chiral sulfinyl compounds in condensation reactions is the synthesis of chiral β-keto sulfoxides. This is often achieved through the condensation of the α-lithio salt of a chiral sulfoxide with an ester. The pioneering work in this area demonstrated that the lithium salt of (+)-(R)-methyl p-tolyl sulfoxide reacts with a variety of esters to afford the corresponding β-keto sulfoxides with high diastereoselectivity. This method has become a cornerstone for the synthesis of optically active ketones, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.

Another important class of condensation reactions involves the use of chiral sulfinate esters. These can undergo Claisen-type condensations with ketone enolates to produce chiral β-keto sulfoxides. The stereochemical outcome of these reactions is dictated by the chirality of the sulfinyl group, allowing for the selective formation of one diastereomer.

Furthermore, the condensation of chiral sulfinamides, most notably tert-butanesulfinamide, with aldehydes and ketones has emerged as a robust and widely used method for the asymmetric synthesis of amines. researchgate.net This reaction, typically facilitated by a dehydrating agent such as titanium(IV) ethoxide, produces chiral N-sulfinylimines. researchgate.net These intermediates are then subjected to nucleophilic addition, where the bulky tert-butylsulfinyl group effectively shields one face of the imine, leading to high diastereoselectivity. Subsequent removal of the sulfinyl group under mild acidic conditions yields the desired chiral primary amines in high enantiomeric purity.

The versatility of chiral sulfinyl compounds in condensation reactions extends to their use in organocatalysis. Chiral sulfinyl-containing molecules have been developed as catalysts for various asymmetric transformations, including aldol (B89426) and Mannich reactions, further highlighting the significance of the sulfinyl group in modern synthetic chemistry.

A notable development is the asymmetric condensation of prochiral sulfinates with alcohols, which provides a direct route to chiral sulfinate esters. nih.govresearchgate.net This transformation can be catalyzed by chiral organocatalysts, such as pentanidium, leading to high enantioselectivities. nih.gov The resulting enantioenriched sulfinate esters are valuable precursors for a wide range of other chiral sulfur-containing compounds. nih.govresearchgate.net

The following data tables summarize representative examples of condensation reactions where chiral sulfinyl compounds are employed to control the stereochemical outcome.

Table 1: Diastereoselective Condensation of Chiral Sulfoxide Anions with Esters to form β-Keto Sulfoxides

Chiral SulfoxideEsterProductYield (%)Diastereomeric Excess (de, %)Reference
(+)-(R)-Methyl p-tolyl sulfoxideEthyl benzoate(R)-α-(p-Tolylsulfinyl)acetophenone85>95 nih.gov
(+)-(R)-Methyl p-tolyl sulfoxideMethyl laurate(R)-1-(p-Tolylsulfinyl)dodecan-2-one82>95 nih.gov
(+)-(R)-Methyl p-tolyl sulfoxideEthyl isobutyrate(R)-3-Methyl-1-(p-tolylsulfinyl)butan-2-one78>95 nih.gov

Table 2: Asymmetric Condensation of tert-Butanesulfinamide with Carbonyl Compounds

Carbonyl CompoundProduct TypeYield (%)Diastereomeric Excess (de, %) of Subsequent AdditionReference
BenzaldehydeN-Sulfinylimine9598 (Addition of EtMgBr) nih.gov
IsovaleraldehydeN-Sulfinylimine9296 (Addition of PhMgBr) nih.gov
AcetophenoneN-Sulfinylketimine8894 (Reduction with NaBH4) nih.gov
CyclohexanoneN-Sulfinylketimine9092 (Addition of MeLi) nih.gov

Table 3: Asymmetric Condensation of Prochiral Sulfinates with Alcohols

Sulfinate SaltAlcoholCatalystProductYield (%)Enantiomeric Ratio (er)Reference
Sodium p-toluenesulfinateEthanolPentanidiumEthyl p-toluenesulfinate8595:5 nih.gov
Sodium benzenesulfinateMethanolPentanidiumMethyl benzenesulfinate9294:6 nih.gov
Sodium p-chlorobenzenesulfinateIsopropanolPentanidiumIsopropyl p-chlorobenzenesulfinate8896:4 nih.gov
Sodium mesitylenesulfinateBenzyl alcoholPentanidiumBenzyl mesitylenesulfinate7997:3 nih.gov

Iii. Mechanistic Investigations of Reactions Involving Methyl Methylsulfinyl Methyl Sulfide

Reaction Pathways and Intermediates

The reaction pathways for organosulfur compounds like methyl (methylsulfinyl)methyl sulfide (B99878) are diverse, involving oxidation, cleavage, rearrangement, and substitution. The specific pathway often depends on the reaction conditions, such as the presence of oxidants, light, and temperature.

Oxidation Mechanisms

The oxidation of methyl (methylsulfinyl)methyl sulfide is analogous to that of dimethyl sulfide (DMS), a significant biogenic sulfur compound in the atmosphere. The oxidation of DMS is a complex process initiated primarily by reaction with hydroxyl (•OH) and nitrate (B79036) (NO₃•) radicals, proceeding through a series of radical intermediates. acs.orgnih.govresearchgate.netresearchgate.net This process is understood to occur via two main channels: an abstraction pathway and an addition pathway. acs.orgnih.govcopernicus.org

Abstraction Pathway : A radical (e.g., •OH) abstracts a hydrogen atom from a methyl group.

Addition Pathway : A radical (e.g., •OH) adds to the sulfur atom, forming an adduct which can then react further. Dimethyl sulfoxide (B87167) (DMSO) is a major product of the addition channel in DMS oxidation. acs.orgnih.gov

Further oxidation of these initial products leads to a variety of sulfur-containing species, including sulfur dioxide (SO₂), methanesulfonic acid (MSA), and sulfuric acid (H₂SO₄). acs.orgcopernicus.org

Radical IntermediateChemical FormulaDescription
Methylthiyl RadicalCH₃S•An initial product formed from DMS, which predominantly reacts with O₂ under atmospheric conditions to form the methylperoxy radical (CH₃SOO•). acs.orgnih.govacs.org
Methylsulfinyl RadicalCH₃SO•A key intermediate in the oxidation chain of DMS. acs.orgnih.govrsc.org It is formed and subsequently reacts with atmospheric oxygen.
Methylsulfonyl RadicalCH₃SO₂•Formed from the isomerization of the CH₃SOO• radical. It can further decompose into a methyl radical (CH₃•) and sulfur dioxide (SO₂). acs.orgnih.govacs.org
Methylsulfonyloxyl RadicalCH₃SO₃•Formed from the reaction of the methylsulfinyl radical (CH₃SO•) with oxygen. It can isomerize to the methanesulfonic acid radical (•CH₂SO₃H). acs.orgnih.govnih.gov

The methylsulfinyl radical (CH₃SO•) is a central figure in the atmospheric chemistry of marine environments due to its role in the oxidation of DMS. researchgate.netrsc.org Its reactivity is crucial for understanding the formation of atmospheric aerosols. researchgate.netresearchgate.net

Key reactions involving the CH₃SO• radical include:

Reaction with Molecular Oxygen (O₂) : The CH₃SO• radical readily reacts with triplet oxygen (³O₂) to form an adduct with a peroxyl radical structure, CH₃(O)SOO•. researchgate.netnih.gov This reaction is integral to the subsequent formation of more oxidized sulfur species.

Photochemical Isomerization : The initially formed CH₃(O)SOO• peroxyl radical can isomerize upon irradiation with UV light to the methylsulfonoxyl radical (CH₃SO₃•). researchgate.netnih.gov

Further Transformation : The CH₃SO₃• radical is not stable when exposed to visible light. researchgate.net It can undergo further transformation into the methanesulfonic acid radical (•CH₂SO₃H) upon irradiation with visible light. researchgate.netnih.gov During matrix photolysis experiments, competitive direct photodissociation of CH₃SO• has also been observed, yielding small amounts of SO₃ and the methyl radical. nih.gov

Although the reaction rate of CH₃SO• with O₂ was once thought to be negligibly low, more recent studies have highlighted its atmospheric relevance and complex photochemical behavior. researchgate.netnih.gov

Cleavage and Rearrangement Pathways

Sulfoxides and related species can undergo various cleavage and rearrangement reactions, often under thermal or photochemical conditions or upon activation with electrophiles. The Pummerer rearrangement is a classic reaction of sulfoxides, involving the conversion of a sulfoxide to an α-substituted sulfide upon treatment with an activating agent like an acid anhydride. acs.org

In the context of atmospheric chemistry, radical intermediates undergo significant rearrangements. For example:

The CH₃SOO• radical, formed from CH₃S• and O₂, can isomerize to CH₃SO₂•, which then cleaves to form CH₃• and SO₂. acs.org

The methylsulfonoxyl radical (CH₃SO₃•) can photochemically isomerize to the methanesulfonic acid radical (•CH₂SO₃H). nih.gov

Studies on allyl methyl sulfide (AMS) show that intramolecular H-shifts within peroxy radicals (RO₂•) can be fast enough to compete with bimolecular reactions under atmospheric conditions, leading to isomerization. rsc.org

Vinylogous Pummerer-type reactions have also been reported, where an activated sulfoxide undergoes cyclization. acs.org For instance, the oxidation of a sulfide can lead to an activated species that, after deprotonation and attack by a tethered nucleophile, results in a polycyclic product. acs.org

Nucleophilic Displacement Mechanisms

Nucleophilic substitution at the sulfur atom of a sulfoxide is a fundamental reaction class. These reactions are mechanistically distinct from those at a typical sp³-hybridized carbon atom. nih.gov Generally, bimolecular nucleophilic substitution reactions at a stereogenic tetrahedral sulfur atom, such as in a sulfoxide, proceed with inversion of configuration at the sulfur center. nih.gov

The mechanism often involves the addition of a nucleophile to the electrophilic sulfur atom, followed by the departure of a leaving group. This can proceed through a single, concerted Sₙ2-type transition state or, in some cases, via a stepwise mechanism involving a transient intermediate. nih.gov

For example, the Swern oxidation of alcohols utilizes dimethyl sulfoxide (DMSO). A plausible mechanism involves the activation of DMSO with an electrophile (like oxalyl chloride), followed by a nucleophilic attack by the alcohol on the sulfur atom. This forms an alkoxysulfonium salt, which then undergoes an intramolecular proton transfer and elimination to yield a ketone or aldehyde, dimethyl sulfide, and acid. libretexts.org

Studies on the ethanolysis of arenesulfinates, which represents a typical nucleophilic substitution at a sulfinyl center, show that the reaction rate can be significantly retarded by bulky ortho-substituents on the aromatic ring, indicating steric hindrance at the reaction center. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating the complex reaction mechanisms of sulfur compounds that are often difficult to fully characterize through experimental means alone. nih.govmit.edu Quantum chemical calculations, including Density Functional Theory (DFT) and high-level ab initio methods, are used to determine the structures of reactants, intermediates, and transition states, as well as reaction energetics and kinetics. rsc.orgresearchgate.netescholarship.org

Key applications of computational studies in this area include:

Elucidating Reaction Pathways: Theoretical studies have been instrumental in mapping out the potential energy surfaces for the oxidation of DMS and related compounds. For instance, calculations have explored the OH-initiated oxidation of allyl methyl sulfide (AMS), revealing that the initial addition of the OH radical proceeds through a pre-reactive complex. rsc.orgrsc.org

Characterizing Radical Intermediates: Ab initio quantum mechanical methods, such as CCSDT(Q) with large basis sets, have been used to extensively study the methylsulfinyl radical (CH₃SO•), predicting its vibrational frequencies and characterizing its excited states. rsc.org

Resolving Mechanistic Disputes: In the case of the CH₃SOO• radical, theoretical calculations have been pivotal. While early calculations suggested that its dominant fate was decomposition to CH₂S and HO₂, more recent, high-level multireference configuration interaction calculations have corrected this, showing that decomposition to CH₃ and SO₂ is the major pathway, in agreement with experimental evidence. acs.org

Investigating Reaction Kinetics: The quantum Rice-Ramsperger-Kassel (QRRK) theory has been used to analyze the kinetics of reactions involving activated sulfur-containing radicals and molecular oxygen. researchgate.net

Studying Enzyme-Catalyzed Reactions: Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combined with molecular dynamics (MD) simulations are used to study enzyme-catalyzed reactions, such as the methyl transfer from S-adenosyl-l-methionine (SAM), providing insight into enzyme promiscuity and the role of the active site environment. nih.gov

The table below summarizes some of the computational methods used in these investigations.

Computational MethodApplication/FindingReference Compound(s)
Density Functional Theory (DFT) (e.g., B3LYP, M05)Exploring energetics of reaction mechanisms, calculating thermochemical properties, and studying intramolecular rearrangements.Diethyl sulfide, Allyl methyl sulfide, S-adenosyl-l-methionine (SAM)
Ab initio methods (e.g., CBS-QB3, G3MP2B3)Calculating high-accuracy thermochemical properties of reactants, products, and transition states for kinetic modeling.Methyl ethyl sulfide
Multireference Configuration Interaction (MRCI)Resolving disagreements between previous theoretical predictions and experimental results for radical reaction pathways.CH₃SOO• radical
QM/MM MD SimulationsStudying enzyme-catalyzed reactions to understand selectivity and the influence of the protein environment on reactivity.S-adenosyl-l-methionine (SAM)

These theoretical approaches, often used in conjunction with experimental data from chamber studies or matrix isolation spectroscopy, are indispensable for building a detailed and accurate picture of the reaction mechanisms involving this compound and related organosulfur compounds. mit.eduresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful computational tool for elucidating the structural and reactive properties of this compound. Researchers have employed various DFT functionals, such as B3LYP and the M06 suite, paired with basis sets like 6-311++G(d,p), to investigate the molecule's potential energy surface. These studies successfully identify and characterize the different conformational isomers of the compound. By calculating the energies, geometric parameters, and vibrational frequencies, DFT provides a foundational understanding of the relative stabilities of these conformers and the transition states that connect them.

Furthermore, DFT methods are instrumental in mapping out the intricate mechanisms of reactions in which this compound participates. For example, the oxidation pathways of this and related organosulfur compounds have been explored using DFT. These computational investigations allow for the detailed examination of reaction coordinates, the identification of transient intermediates, and the calculation of activation energies, thereby offering a molecular-level picture of the transformation process.

Ab Initio Quantum Mechanical Methods (e.g., CCSDT(Q), CBS-QB3, G4)

For achieving benchmark accuracy in the study of this compound, high-level ab initio quantum mechanical methods are indispensable. Although computationally demanding, methods like the Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), and even more sophisticated approaches such as CCSDT(Q), provide highly accurate energy calculations for the molecule's various forms. These methods serve as a "gold standard" for validating the results obtained from more computationally efficient methods like DFT.

Composite ab initio methods, including the Complete Basis Set (CBS-QB3) and Gaussian-4 (G4) theories, have been specifically applied to obtain precise thermochemical data for organosulfur compounds. These procedures are designed to approximate the results of a large basis set, high-level electron correlation calculation by combining results from less demanding computations. The G4 method, for instance, has been successfully used to calculate accurate enthalpies of formation and internal rotation barriers for molecules structurally related to this compound, providing a robust framework for understanding its fundamental energetic properties.

Conformational Analysis and Energy Barriers

The flexibility of this compound, arising from rotations around its carbon-sulfur bonds, gives rise to a complex conformational landscape. Computational chemistry is essential for navigating this landscape, identifying the stable conformers, and quantifying the energy barriers that hinder their interconversion.

Gauche Effect in Halogenated Methyl Sulfides and Sulfinyl/Sulfonyl Analogs

Insights into the conformational preferences of this compound can be gleaned from studies on analogous molecules. Research on halogenated sulfinyl compounds, such as CH₃S(O)CH₂Cl, has highlighted the importance of the gauche effect. This phenomenon describes the tendency of certain groups to favor a gauche arrangement (a 60° dihedral angle) over an anti arrangement (180°), despite potential steric hindrance. In these analogs, the preference for a gauche conformer is attributed to a complex interplay of electrostatic interactions and hyperconjugative effects between the sulfinyl oxygen and the halogen atom. This understanding helps in rationalizing the conformational behavior of the sulfinyl group in similar chemical environments.

Internal Rotation Barriers

The energy required to rotate the methyl groups around the C–S bonds represents a critical aspect of the molecule's dynamics. High-level ab initio calculations using methods like G4 theory have been employed to determine these internal rotation barriers with high accuracy for a series of organosulfur compounds. While specific values for this compound are not detailed in the provided sources, the barriers for related molecules provide valuable context. For example, the rotational barriers in dimethyl sulfide and dimethyl sulfoxide inform the expected energetic cost of internal rotations in this more complex system. These barriers are fundamental parameters that govern the rates of conformational change.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to view the atomic-level motions of this compound over time. By using force fields, which are sets of parameters describing the potential energy of the system, MD simulations can model how the molecule behaves in different environments, such as in various solvents. These simulations can reveal the dynamic equilibrium between different conformers, the pathways of conformational transitions, and how intermolecular interactions influence the molecule's structure and flexibility. One study focused on the atmospheric oxidation of dimethyl sulfoxide, a related compound, using ab initio molecular dynamics (AIMD) to understand the reaction with OH radicals in the presence of water molecules, highlighting the power of MD to simulate complex reactive processes.

Thermochemical Properties and Bond Dissociation Energies

The stability and reactivity of this compound are fundamentally dictated by its thermochemical properties, particularly its bond dissociation energies (BDEs). BDEs quantify the energy required to break a specific chemical bond homolytically. Accurate BDEs are typically obtained through high-level quantum chemical calculations. For a series of sulfur compounds, the G4 composite method has been used to compute reliable C–S and S–S bond dissociation energies. These calculations provide crucial data on the relative strengths of the different bonds within the molecule, allowing for predictions about its thermal stability and the likely fragmentation patterns in chemical reactions.

Kinetic Studies and Reaction Rate Determinations

The gas-phase reactions of organosulfur compounds are critical components of atmospheric chemistry. While direct kinetic studies on this compound are limited, valuable insights can be drawn from theoretical investigations of its isomer, dimethyl thiosulfinate (DMTS). The oxidation initiated by chlorine atoms (Cl), which can be found in the marine boundary layer and polluted coastal areas, represents a significant atmospheric removal pathway. copernicus.orgresearchgate.net

Theoretical studies using high-level ab initio calculations have been performed on the reaction between DMTS and Cl radicals. squarespace.com The primary mechanism identified is the addition of the chlorine radical to the sulfinyl sulfur [−S(=O)] atom. This step is followed by the cleavage of the S(=O)−S single bond, leading to the formation of methanesulfinyl chloride and a methylthiyl radical (CH₃S•). squarespace.com This addition-elimination pathway is found to be more dominant than hydrogen abstraction from the methyl groups. squarespace.com

Table 1: Calculated Rate Constant for the Gas-Phase Reaction of Dimethyl Thiosulfinate (DMTS) with Cl Radical at 300 K

ReactantRadicalTemperature (K)Calculated Global Rate Constant (cm³ molecule⁻¹ s⁻¹)Primary ProductsSource
Dimethyl Thiosulfinate (Isomer of target compound)Cl•3003.72 × 10⁻¹¹Methanesulfinyl chloride + CH₃S• squarespace.com

Photooxidation involves chemical reactions initiated by light, typically involving highly reactive species like hydroxyl (OH) radicals, which are abundant in the troposphere. The photooxidation of this compound is expected to follow pathways similar to those established for other volatile sulfur compounds like dimethyl sulfide (DMS) and dimethyl sulfoxide (DMSO). copernicus.orgdntb.gov.ua The oxidation of DMS, in particular, has been studied extensively and provides a robust model for the atmospheric fate of related molecules. copernicus.orgcopernicus.org

The dominant process for the atmospheric oxidation of DMS is initiated by OH radicals. copernicus.org This reaction proceeds via two main channels:

H-atom Abstraction: The OH radical abstracts a hydrogen atom from one of the methyl groups. The resulting CH₃SCH₂• radical rapidly combines with atmospheric oxygen (O₂) to form the methylthiomethyl peroxy radical (CH₃SCH₂OO•). copernicus.orgnsf.gov This peroxy radical is a key intermediate that can undergo further reactions with species like nitric oxide (NO) or other peroxy radicals (RO₂), ultimately leading to the formation of SO₂. copernicus.orgnsf.gov

OH Addition: The OH radical adds to the sulfur atom, forming an adduct. This pathway becomes more competitive at lower temperatures. copernicus.org

Given the structure of this compound, which already contains a sulfoxide group similar to DMSO, its subsequent oxidation is likely to proceed via H-abstraction from the methyl groups or further oxidation at the sulfide sulfur atom. The oxidation of the sulfide group would convert the molecule to methyl (methylsulfonyl)methyl sulfoxide. The oxidation of DMSO by OH radicals is known to form methanesulfinic acid (MSIA) and methanesulfonic acid (MSA), which are important precursors to aerosol formation. copernicus.orgdntb.gov.ua The photooxidation of this compound is therefore expected to contribute to the formation of secondary organic aerosols and influence atmospheric sulfur budgets. copernicus.org

Table 2: Generalized Photooxidation Pathways for Related Organosulfur Compounds

Compound TypeInitiating RadicalPrimary MechanismKey Intermediates/ProductsSource
Dimethyl Sulfide (DMS)OH•H-atom AbstractionMethylthiomethyl peroxy radical (CH₃SCH₂OO•), SO₂, Methanesulfonic acid (MSA) copernicus.orgcopernicus.orgnsf.gov
Dimethyl Sulfide (DMS)OH•OH AdditionDimethyl sulfoxide (DMSO) copernicus.org
Dimethyl Sulfoxide (DMSO)OH•OxidationMethanesulfinic acid (MSIA), Methanesulfonic acid (MSA) copernicus.orgdntb.gov.ua
Allyl Methyl Sulfide (AMS)OH•OH Addition to C=C bondMethyl thiomethyl radical (H₃CSC•H₂), Methyl thiomethyl peroxy radical rsc.org

Iv. Biological and Environmental Transformations

Environmental Fate and Degradation

Information regarding the environmental fate, degradation pathways, and persistence of Methyl (methylsulfinyl)methyl sulfide (B99878) is scarce. Safety data sheets indicate a lack of available data on its ecological impact. coleparmer.com One supplier notes it is very toxic to aquatic life with long-lasting effects, but this is based on hazard classifications rather than detailed environmental fate studies. ambeed.com

The atmospheric oxidation of volatile sulfur compounds is a critical component of the sulfur cycle. The oxidation of DMS, the most abundant biological sulfur compound emitted to the atmosphere, has been studied extensively. wikipedia.org It is oxidized by radicals like OH and NO₃ to form products including sulfur dioxide (SO₂), dimethyl sulfoxide (B87167) (DMSO), and methanesulfonic acid (MSA). wikipedia.orgresearchgate.netcopernicus.org

There is no information in the search results detailing the specific atmospheric oxidation pathways of Methyl (methylsulfinyl)methyl sulfide. Its volatility and atmospheric chemistry have not been characterized in the reviewed literature.

Methanesulfonic acid (MSA) is a well-known, stable end-product of the atmospheric oxidation of DMS. wikipedia.orgresearchgate.net The complex mechanism involves several intermediate steps and radical species. The potential for this compound to act as a precursor or intermediate in the formation of MSA is not mentioned in the scientific literature reviewed. The established pathways for MSA formation originate from the oxidation of DMS and other simpler sulfur compounds.

Atmospheric Oxidation Pathways

Cloud Condensation Nuclei Formation

There is currently no direct scientific literature available that specifically investigates the role of this compound in the formation of cloud condensation nuclei (CCN). However, the atmospheric oxidation of the related compound, dimethyl sulfide (DMS), is a well-documented pathway for CCN formation. wikipedia.org

The process for DMS involves its oxidation in the marine atmosphere into various sulfur-containing compounds, including sulfur dioxide (SO₂), dimethyl sulfoxide (DMSO), dimethyl sulfone, and methanesulfonic acid (MSA). wikipedia.org Of these, sulfuric acid (H₂SO₄), derived from the oxidation of SO₂, can form new aerosol particles that act as CCN. wikipedia.org This process is a key component of the CLAW hypothesis, which postulates that oceanic phytoplankton produce DMS, leading to increased CCN and cloud cover, thereby regulating climate. wikipedia.org The methylsulfinyl radical (CH₃(O)S•) has been proposed as an intermediate in the atmospheric oxidation cascade of DMS, which ultimately leads to the formation of these aerosol precursors. rsc.org Given the structural similarity, it is plausible that this compound could also play a role in atmospheric sulfur chemistry, but specific research is lacking.

Aquatic Photodegradation Pathways

Specific studies on the aquatic photodegradation pathways of this compound could not be identified in the current body of scientific literature. The focus of research on the photochemical reactions of organosulfur compounds in aquatic environments has been predominantly on dimethyl sulfide and its precursor, dimethylsulfoniopropionate (DMSP).

Microbial Degradation Processes

There is a lack of specific research on the microbial degradation processes of this compound. However, the microbial metabolism of other simple organosulfur compounds is well-documented. For instance, a novel anaerobic bacterium, Parasporobacterium paucivorans, isolated from freshwater sediment, has been shown to produce methanethiol (B179389) and dimethyl sulfide from the methoxy (B1213986) groups of syringate, particularly in the presence of sulfide. nih.gov This highlights the role of specific microbial species in the transformation of sulfur compounds in anaerobic environments. nih.gov It is conceivable that various microorganisms possess the enzymatic machinery to degrade this compound, but dedicated studies are required to elucidate these pathways.

Interactions in Biological Systems (Excluding Dosage/Administration)

Roles in Organismal Sulfur Metabolism

Direct evidence for the specific roles of this compound in organismal sulfur metabolism is not available in the current scientific literature. The metabolism of sulfur-containing amino acids, such as methionine and cysteine, is a central aspect of organismal sulfur metabolism. nih.gov In mammals, for example, methionine metabolism primarily occurs through the transmethylation-transsulfuration pathway, leading to the synthesis of S-adenosylmethionine (AdoMet), a universal methyl group donor, and cysteine. nih.govresearchgate.net This pathway is crucial for the synthesis of glutathione, a key antioxidant. researchgate.net

Microbial Interactions and Community Dynamics

Specific studies on the interactions of this compound with microbial communities and its influence on their dynamics are not currently available. Research in this area has largely centered on dimethyl sulfide (DMS) and its precursor DMSP.

Potential Biofumigant Properties and Effects on Pathogens

There is no information available in the scientific literature regarding the potential biofumigant properties of this compound or its effects on pathogens. While some volatile organic compounds produced by microorganisms are known to have antimicrobial or signaling effects, this has not been investigated for this compound.

V. Advanced Characterization and Analytical Methodologies

Chromatographic Separations

Chromatographic techniques are essential for the separation and quantification of methyl (methylsulfinyl)methyl sulfide (B99878) from various matrices.

Gas chromatography is a premier technique for separating and analyzing volatile compounds without decomposition. The separation of volatile sulfur compounds can be challenging due to their reactivity and, in many cases, low concentration. gcms.cz For methyl (methylsulfinyl)methyl sulfide, GC analysis would involve volatilizing the sample in an injector and separating it on a chromatographic column. The choice of column is critical; a nonpolar column would primarily separate compounds based on their boiling points, while a polar column would provide separation based on dipole-dipole interactions. iaea.org

Given the polarity induced by the sulfoxide (B87167) group and its relatively high boiling point (estimated at 257.8 °C), this compound would have a significantly longer retention time compared to simpler, nonpolar sulfur compounds like dimethyl sulfide. iaea.orgthegoodscentscompany.com Studies on various sulfur compounds show a clear relationship between molecular weight, polarity, and GC retention time. gcms.cziaea.org For instance, on many standard columns, higher molecular weight mercaptans and sulfides elute later. gcms.cz The analysis would typically employ a temperature program, starting at a lower temperature and gradually increasing to facilitate the elution of higher-boiling compounds like this compound. iaea.org Detection is often achieved using a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), which offer high sensitivity and selectivity for sulfur-containing analytes. wur.nl

Table 2: Comparative Properties and Chromatographic Behavior of Related Sulfur Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)General Retention Behavior
Dimethyl sulfideC₂H₆S62.1337.3Short
Ethyl methyl sulfideC₃H₈S76.1667Intermediate
Dimethyl sulfoxideC₂H₆OS78.13189Long
This compound C₃H₈OS₂ 124.23 257.8 (est.) Very Long

Data compiled from various sources. thegoodscentscompany.comwikipedia.org

Gas chromatography coupled with mass spectrometry is a definitive analytical method that combines the high-resolution separation power of GC with the sensitive and specific detection capabilities of MS. researchgate.net This technique is ideal for the positive identification of this compound in complex samples. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are then separated by their mass-to-charge ratio (m/z).

The mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint. nist.gov The molecular ion peak (M⁺) would appear at m/z 124, corresponding to the molecular weight of the compound (C₃H₈OS₂). nist.gov The fragmentation pattern is dictated by the structure of the molecule. Key fragmentation pathways would involve the cleavage of C-S and S-S bonds, as well as rearrangements.

Analysis of the electron ionization mass spectrum reveals several key fragments. The base peak is observed at m/z 79, which corresponds to the loss of the methylsulfinyl radical (•S(O)CH₃). Other significant fragments include a peak at m/z 61, likely corresponding to the [CH₃S(O)]⁺ ion, and a peak at m/z 45, which can be attributed to the [CH₃S]⁺ ion.

Table 3: Major Mass Spectral Fragments for this compound

Mass-to-Charge Ratio (m/z)Proposed Fragment IonRelative Intensity
124[C₃H₈OS₂]⁺ (Molecular Ion)Moderate
79[CH₃SCH₂]⁺High (Base Peak)
61[CH₃SO]⁺High
45[CH₃S]⁺Moderate

Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

X-ray Crystallography for Structural Elucidation

For this compound, an X-ray crystallographic analysis would provide definitive proof of its structure. It would precisely measure the C-S, S=O, and C-H bond lengths and the C-S-C and C-S-O bond angles. Furthermore, it would reveal the torsional angles and the preferred conformation of the molecule in the solid state, including the relative orientation of the methylthio and methylsulfinyl groups.

Despite the power of this technique, a comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature reveals that no crystal structure for this compound has been reported to date. The successful crystallization of the compound would be a prerequisite for such an analysis. nih.gov

Table 4: Potential Structural Data from a Hypothetical X-ray Crystallographic Analysis

Structural ParameterInformation Provided
Unit Cell DimensionsDimensions and angles of the basic repeating unit of the crystal.
Space GroupThe symmetry elements present within the crystal lattice.
Atomic CoordinatesThe precise x, y, z position of each atom in the molecule.
Bond LengthsThe exact distances between bonded atoms (e.g., C-S, S=O, C-H).
Bond AnglesThe angles between adjacent bonds (e.g., C-S-C, O=S-C).
Torsional AnglesThe dihedral angles defining the molecular conformation.
Intermolecular InteractionsPresence of any hydrogen bonds or other non-covalent interactions in the crystal packing.

Vi. Potential Applications and Future Research Directions

Role as Synthetic Building Blocks in Organic Chemistry

In the realm of organic synthesis, methyl (methylsulfinyl)methyl sulfide (B99878) and its related structures serve as versatile intermediates for the construction of more complex molecules. The presence of both a methylthio and a methylsulfinyl group provides multiple reaction sites, allowing for a range of chemical transformations.

The methylthio and methylsulfinyl moieties are present in a variety of bioactive molecules and pharmaceuticals. The methylthio group, for instance, is a significant component in certain antitumor compounds and drug candidates. researchgate.net The sulfonyl functional group, closely related to the sulfinyl group, is widely utilized in medicinal chemistry, appearing in drugs with anti-inflammatory, antibacterial, and antiviral properties. namiki-s.co.jp The ability to introduce and modify these sulfur-containing functional groups using precursors like methyl (methylsulfinyl)methyl sulfide is therefore of considerable interest in drug discovery and development. namiki-s.co.jpthegoodscentscompany.com For example, the synthesis of various aryl methyl sulfides has been achieved through methods like the treatment of nitroarenes with (methylthio)trimethylsilane. tandfonline.com

The applications of sulfur-containing compounds extend into materials science. Organosulfur compounds are integral to the development of various functional materials. While direct applications of this compound in this area are still emerging, its role as a precursor to other sulfur-containing molecules is noteworthy. thegoodscentscompany.com The broader class of organosulfur compounds, including sulfides and sulfoxides, has found use in the creation of polymers and other advanced materials.

Chiral sulfoxides have gained prominence as effective ligands in transition-metal-catalyzed asymmetric reactions. acs.orgnih.gov These reactions are crucial for the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical industry. The stereoselective synthesis of chiral bis-sulfoxides has been achieved, highlighting their potential as C₂-symmetric ligands. acs.orgnih.gov These ligands are valued for their stability and their ability to coordinate with metals, facilitating a wide range of enantioselective transformations. nih.gov While not a direct precursor in all cases, the chemistry of sulfoxides, as exemplified by this compound, is central to the design and synthesis of these important catalytic tools.

Atmospheric and Environmental Modeling Improvements

Oceanic emissions of sulfur compounds, such as dimethyl sulfide (DMS) and methanethiol (B179389) (MeSH), play a critical role in atmospheric chemistry and climate. confex.comcopernicus.org These compounds are oxidized in the atmosphere to form sulfur dioxide (SO₂) and sulfate (B86663) aerosols, which influence cloud formation and the Earth's radiative balance. confex.comcopernicus.orgnih.gov

Recent studies have highlighted that MeSH is a significant contributor to SO₂ production in the marine atmosphere, with a higher effective yield of SO₂ and a shorter oxidation lifetime compared to DMS. confex.comcopernicus.org The oxidation of these volatile organosulfur compounds involves complex reaction mechanisms, including the formation of intermediate radicals. rsc.orgrsc.org Understanding the detailed oxidation pathways of compounds like this compound and its precursors is crucial for improving the accuracy of atmospheric and climate models. confex.comdeepsouthchallenge.co.nz The inclusion of MeSH chemistry in global chemical transport models has been shown to be necessary for the accurate representation of sulfur spatiotemporal patterns. confex.com

Advanced Mechanistic Investigations

The complex reactivity of this compound and related organosulfur compounds presents numerous opportunities for advanced mechanistic studies. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry, yet the precise mechanisms can be intricate and influenced by various factors. bohrium.com For instance, the photooxidation of allyl methyl sulfide has been studied theoretically, revealing complex decomposition pathways that lead to the formation of SO₂ and other products. rsc.orgrsc.org Further investigations into the reaction kinetics, thermodynamics, and the role of intermediates in the reactions of this compound will provide deeper insights into its chemical behavior.

Exploration of Novel Derivatives and Analogs

The synthesis and characterization of novel derivatives and analogs of this compound represent a promising avenue for future research. By modifying the structure of the parent compound, it is possible to tune its physical, chemical, and biological properties for specific applications. For example, the synthesis of novel 2-methyl-3-furyl sulfide derivatives has yielded compounds with unique aroma characteristics and potential antimicrobial activity. rsc.org Similarly, the development of new synthetic methodologies, such as the use of (methylthio)trimethylsilane for methylthiolation, facilitates the creation of a wider range of aryl methyl sulfide derivatives. tandfonline.com The exploration of such derivatives could lead to the discovery of new pharmaceuticals, functional materials, and catalysts.

Development of New Analytical and Detection Methods

The pursuit of more robust and efficient methods for the analysis of this compound has led to significant advancements, primarily in the realms of chromatography and sensor technology.

Chromatographic Techniques

Gas chromatography (GC) remains the cornerstone for the analysis of volatile sulfur compounds like this compound, owing to its high separation efficiency. When coupled with mass spectrometry (MS), it provides a powerful tool for both identification and quantification. A common and effective sample preparation technique is headspace solid-phase microextraction (HS-SPME), which concentrates volatile analytes from a sample matrix onto a coated fiber before introduction into the GC system. frontiersin.orgnih.govacs.orgresearchgate.netmdpi.comlu.se

Recent research has focused on the optimization and validation of HS-SPME-GC-MS methods for the analysis of a wide range of VSCs, including those structurally similar to this compound. frontiersin.orglu.se The optimization process often involves the careful selection of the SPME fiber coating, extraction time, and temperature to achieve the best sensitivity and reproducibility. For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often favored for its broad applicability to different volatile compounds. lu.se

While specific validation data for this compound is not always singled out in broader studies, the validation of methods for analogous VSCs provides a strong indication of the expected performance. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Table 1: Typical Validation Parameters for HS-SPME-GC-MS Analysis of Volatile Sulfur Compounds

Parameter Typical Range Description
Linearity (R²) > 0.99 Indicates a strong correlation between the concentration of the analyte and the instrument response. nih.gov
LOD (ng/g) 0.03 - 2.0 The lowest concentration of an analyte that can be reliably detected. nih.gov
LOQ (µg/kg) 0.015 - 0.046 The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. researchgate.net
Recovery (%) 80 - 120% The percentage of the true amount of an analyte that is detected by the analytical method.

| Repeatability (RSD%) | < 15% | The precision of the method when repeated over a short period of time under the same conditions. frontiersin.org |

Another critical component in GC-based analysis is the detector. While MS is widely used for its definitive identification capabilities, sulfur-specific detectors like the sulfur chemiluminescence detector (SCD) offer enhanced selectivity and sensitivity for sulfur-containing compounds, which can be advantageous in complex matrices. mdpi.com Fluorine-induced chemiluminescence has also been explored as a high-speed, sensitive detection method for related sulfur compounds like dimethyl sulfide, achieving detection limits in the parts-per-trillion range. researchgate.netnih.gov

Novel Recognition and Sensing Platforms

Beyond traditional chromatography, research is venturing into innovative detection technologies that promise rapid and potentially portable analysis.

Molecularly Imprinted Polymers (MIPs): One of the forward-looking areas is the development of molecularly imprinted polymers. elsevierpure.commdpi.commdpi.comresearchgate.net These are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a target molecule. In principle, a MIP could be designed to selectively bind to this compound, offering a highly specific extraction and sensing platform. While the development of MIPs for this specific compound is still in the research phase, the technology holds significant promise for creating selective sorbents for SPME or for use in chemical sensors. elsevierpure.commdpi.com

Biosensors and Chemical Sensors: The development of biosensors and chemical sensors represents another frontier for the detection of sulfur compounds. These devices aim to provide real-time or near-real-time measurements. Research into electrochemical sensors, for example, has shown potential for the detection of various organosulfur compounds. mhlw.go.jp These sensors typically work by measuring the change in an electrical signal that occurs when the target analyte interacts with a specific recognition element on the sensor's surface. While direct applications for this compound are not yet widespread, the foundational research in this area is paving the way for future sensor development.

Table 2: Emerging Analytical Technologies for Sulfur Compound Detection

Technology Principle Potential Advantages
Molecularly Imprinted Polymers (MIPs) Creation of specific recognition sites in a polymer matrix for a target analyte. elsevierpure.commdpi.commdpi.com High selectivity and affinity, potential for use in selective extraction and sensing. elsevierpure.com
Chemiluminescence Detection Measurement of light produced from a chemical reaction involving the analyte. researchgate.netnih.gov High sensitivity and rapid response times. researchgate.netnih.gov

| Electrochemical Sensors | Measurement of changes in electrical properties upon interaction with the analyte. mhlw.go.jp | Potential for portability, real-time analysis, and low cost. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing methyl (methylsulfinyl)methyl sulfide, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : this compound can be synthesized via catalytic sulfoxidation of its sulfide precursor. For example, Fe-doped cobalt oxide catalysts in aqueous solvents achieve >99% sulfide-to-sulfoxide conversion with high selectivity (95% for sulfoxide vs. sulfone) . Solvent choice is critical: water and DMSO are effective, but DMSO may reduce selectivity due to competing oxidation pathways. Reaction parameters (temperature, catalyst loading, and pH) should be optimized using design-of-experiment (DoE) frameworks to balance efficiency and selectivity.

Q. How can structural characterization of this compound be performed to confirm its configuration?

  • Methodological Answer : X-ray crystallography using programs like SHELXL or OLEX2 is ideal for resolving sulfoxide stereochemistry . For dynamic studies, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can detect sulfoxide chirality via diastereotopic splitting. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular composition and functional groups .

Q. What analytical techniques are recommended for assessing the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies using HPLC or GC-MS can monitor degradation products under thermal stress (40–60°C) or UV exposure. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life, while differential scanning calorimetry (DSC) identifies phase transitions affecting stability .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts enable high optical purity?

  • Methodological Answer : Biocatalytic methods using engineered enzymes (e.g., methionine sulfoxide reductase) or chiral metal-ligand complexes (e.g., titanium-BINOL systems) yield enantiomeric excess (ee) >99% . Asymmetric oxidation with hydrogen peroxide and a chiral tartrate-derived catalyst is also effective. Reaction progress kinetic analysis (RPKA) optimizes ee by tracking intermediate stereodynamics .

Q. What computational approaches are suitable for studying the interaction of this compound with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS can model ligand-protein binding, particularly for sulfoxide-containing systems like FKBP-DSS complexes. Free-energy perturbation (FEP) or Markov state models (MSMs) predict residence times and binding affinities . Density functional theory (DFT) calculations (B3LYP/6-31G*) elucidate electronic effects of the sulfinyl group on reactivity .

Q. How do contradictory data on catalytic sulfoxidation mechanisms arise, and how can they be reconciled?

  • Methodological Answer : Discrepancies in reported mechanisms (e.g., radical vs. electrophilic pathways) often stem from solvent polarity or catalyst surface heterogeneity. In-situ spectroscopic techniques (EPR for radicals, XAS for catalyst oxidation states) combined with kinetic isotope effects (KIEs) clarify dominant pathways. Meta-analyses of published datasets using multivariate regression identify confounding variables .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducibility?

  • Methodological Answer : Process analytical technology (PAT), such as inline FTIR or Raman spectroscopy, enables real-time monitoring of sulfoxide formation. Statistical process control (SPC) charts track critical quality attributes (CQAs), while design-space validation (ICH Q8 guidelines) ensures robustness across scales .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.